[(2S)-1-(1-benzothiophen-5-yl)propan-2-yl](ethyl)amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride typically involves several steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Ethylamine Group: The ethylamine group can be attached through reductive amination or other amination techniques.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride
- (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride
- (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride
Uniqueness
(2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethylamine group, in particular, may influence its reactivity and interactions with biological targets compared to similar compounds with different alkyl groups.
Properties
Molecular Formula |
C13H18ClNS |
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Molecular Weight |
255.81 g/mol |
IUPAC Name |
(2S)-1-(1-benzothiophen-5-yl)-N-ethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H17NS.ClH/c1-3-14-10(2)8-11-4-5-13-12(9-11)6-7-15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
GWNQSMWNNJZEKC-PPHPATTJSA-N |
Isomeric SMILES |
CCN[C@@H](C)CC1=CC2=C(C=C1)SC=C2.Cl |
Canonical SMILES |
CCNC(C)CC1=CC2=C(C=C1)SC=C2.Cl |
Origin of Product |
United States |
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